molecular formula C10H9N3O3 B1582026 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- CAS No. 6402-09-1

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-

Cat. No. B1582026
Key on ui cas rn: 6402-09-1
M. Wt: 219.2 g/mol
InChI Key: MYPAMGFTHVEING-UHFFFAOYSA-N
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Patent
US05869516

Procedure details

1.63 g of p-nitrophenylhydrazine hydrochloride and 1.26 g of ethyl acetoacetate are heated under reflux in 30 ml of ethanol for 45 min. The mixture is concentrated somewhat in vacuo. The crystals which have separated out are then filtered off with suction.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][CH:6]=1)([O-:4])=[O:3].[C:13](OCC)(=[O:18])[CH2:14][C:15]([CH3:17])=O>C(O)C>[CH3:17][C:15]1[CH2:14][C:13](=[O:18])[N:11]([C:8]2[CH:7]=[CH:6][C:5]([N+:2]([O-:4])=[O:3])=[CH:10][CH:9]=2)[N:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)NN
Name
Quantity
1.26 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated somewhat in vacuo
CUSTOM
Type
CUSTOM
Details
The crystals which have separated out
FILTRATION
Type
FILTRATION
Details
are then filtered off with suction

Outcomes

Product
Name
Type
Smiles
CC=1CC(N(N1)C1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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